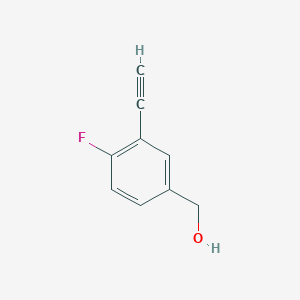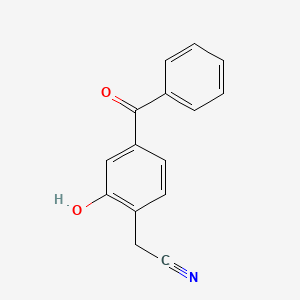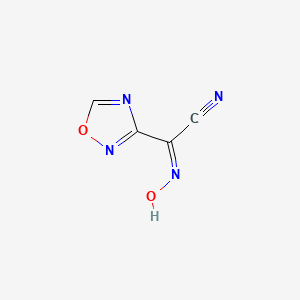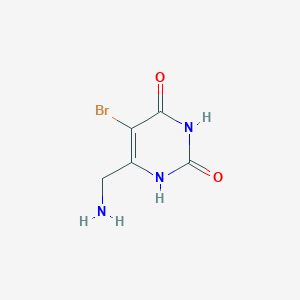
(3-Ethynyl-4-fluorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethynyl-4-fluorophenyl)methanol is an organic compound with the molecular formula C9H7FO It is characterized by the presence of an ethynyl group and a fluorine atom attached to a phenyl ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynyl-4-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-fluorobenzaldehyde.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, where 4-fluorobenzaldehyde reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Reduction: The resulting intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions: (3-Ethynyl-4-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-ethynyl-4-fluorobenzaldehyde or 3-ethynyl-4-fluorobenzoic acid.
Reduction: Formation of 3-ethynyl-4-fluorophenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Ethynyl-4-fluorophenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (3-Ethynyl-4-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The ethynyl and fluorine groups can enhance the compound’s binding affinity and specificity towards these targets, thereby influencing its biological effects.
相似化合物的比较
(3-Ethynylphenyl)methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
(4-Fluorophenyl)methanol:
(3-Ethynyl-4-chlorophenyl)methanol: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.
Uniqueness: (3-Ethynyl-4-fluorophenyl)methanol is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
属性
分子式 |
C9H7FO |
|---|---|
分子量 |
150.15 g/mol |
IUPAC 名称 |
(3-ethynyl-4-fluorophenyl)methanol |
InChI |
InChI=1S/C9H7FO/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5,11H,6H2 |
InChI 键 |
MPYKMUFTRFTUEZ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=CC(=C1)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)


![Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13099204.png)


![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![[2,2'-Bipyrimidine]-5,5'-dicarbonitrile](/img/structure/B13099243.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)

